7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
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Description
7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one: is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by the presence of a methoxybenzyl group attached to the chromen-2-one core, which imparts unique chemical
Biological Activity
7-[(3-Methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chromenone core with a methoxybenzyl ether functional group, which contributes to its unique reactivity and biological interactions.
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer activities. For instance, studies have shown that flavonoids can inhibit cancer cell proliferation and induce apoptosis. The following table summarizes some relevant findings:
Compound Name | Concentration Used | Model | Biological Activity |
---|---|---|---|
Chrysin | 50 μM | DU145 cells | Induction of apoptosis |
Galangin | 0–40 μM | B16F1 mice | Inhibition of migration |
Nymphaeol A | 5–20 μM | A549 cells | Anti-angiogenic activity |
These findings suggest that derivatives of chromenone may interfere with cellular signaling pathways critical for cancer growth and metastasis .
The mechanisms through which this compound exhibits its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
- Apoptosis Induction : It has been shown to stimulate programmed cell death in various cancer cell lines.
- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, which can contribute to its protective effects against oxidative stress in cells.
Case Studies
A notable study investigated the effects of this compound on human cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability across several cancer types. The study utilized an MTT assay to assess cell viability post-treatment.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Chloro-7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one | Contains a chloro group | Potentially enhanced biological activity |
6-Chloro-7-(phenyl)oxy)-3,4-dimethyl-2H-chromen-2-one | Substituted with a phenyl group | Different interaction profiles in biological systems |
This comparison highlights how slight variations in structure can lead to significant differences in biological activity and therapeutic potential.
Properties
IUPAC Name |
7-[(3-methoxyphenyl)methoxy]-3,4-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-12-13(2)19(20)23-18-10-16(7-8-17(12)18)22-11-14-5-4-6-15(9-14)21-3/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYCEYYGXGCVJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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